molecular formula C10H17Br B12279785 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

Cat. No.: B12279785
M. Wt: 217.15 g/mol
InChI Key: YQJBCEWDKVVSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane is a sophisticated chemical building block designed for advanced research, particularly in the field of medicinal chemistry. This compound features a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core, which has emerged as a highly valuable scaffold for creating novel therapeutic agents. The BCP motif is widely recognized as a bioisostere for para-substituted benzene rings; this substitution can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced solubility, reduced metabolic susceptibility, and improved passive membrane permeability compared to their flat aromatic counterparts . The primary research value of this reagent lies in its two distinct functional handles. The tert-butyl group provides steric bulk and can mimic tert-butyl or other aliphatic motifs in target molecules. The bromomethyl group is a critical reactive site, serving as an excellent electrophile for further synthetic elaboration. Researchers can utilize this functionality for diverse coupling reactions, including nucleophilic substitutions to install amines or ethers, as well as metal-catalyzed cross-couplings such as Suzuki or Negishi reactions to form carbon-carbon bonds . This enables the rapid diversification of the BCP core into a wide array of disubstituted derivatives, making it an indispensable tool for constructing compound libraries in hit-to-lead and lead optimization campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

InChI

InChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3

InChI Key

YQJBCEWDKVVSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)CBr

Origin of Product

United States

Preparation Methods

Primary Synthesis via Triethylborane-Initiated ATRA

The most widely reported method for synthesizing 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane involves the ring-opening of TCP with tert-butyl-substituted alkyl bromides under radical conditions. The reaction proceeds via a three-step mechanism:

  • Initiation : BEt₃ abstracts a bromine atom from the alkyl halide, generating a tert-butyl-stabilized radical.
  • Propagation : The radical adds to TCP, opening the strained central C–C bond and forming a bicyclo[1.1.1]pentyl radical.
  • Termination : Bromine atom transfer from the alkyl halide yields the final product.

Representative Procedure:

  • Reactants : TCP (2.0 equiv), 1-bromo-3-tert-butylpropane (1.0 equiv), BEt₃ (10 mol%).
  • Conditions : Anhydrous Et₂O, 0°C to room temperature, 2–20 hours.
  • Yield : 87–95% after column chromatography (petroleum ether/Et₂O).
Key Optimization Parameters:
Parameter Optimal Value Impact on Yield/Selectivity
BEt₃ Loading 10 mol% Prevents oligomerization
TCP Equivalents 1.3–2.0 Maximizes conversion
Temperature 0°C → RT Balances rate and stability
Solvent Et₂O or Bu₂O Enhances radical stability

Alternative Routes and Substrate Modifications

Halogen Exchange Reactions

BCP iodides (e.g., 1-iodo-3-tert-butyl-BCP) can be converted to bromides via Finkelstein-type reactions:

  • Reactants : 1-iodo-3-tert-butyl-BCP (1.0 equiv), LiBr (2.0 equiv).
  • Conditions : Acetone, 50°C, 12 hours.
  • Yield : 78–82%.

Photochemical Methods

Photolysis of tert-butyl-substituted diazo compounds with TCP provides an alternative pathway:

  • Reactants : tert-butyl diazoacetate, TCP (1.5 equiv).
  • Conditions : UV light (350 nm), THF, −20°C.
  • Yield : 65–70%.

Functional Group Tolerance and Scope

The BEt₃-initiated ATRA method exhibits broad compatibility with functional groups:

Functional Group Example Substrate Yield (%) Notes
Esters Ethyl bromoacetate 83 Requires co-solvents (MeOH)
Amides Bromoacetamide 76 No racemization observed
Sulfones Bromomethyl sulfone 68 Slower reaction kinetics

Mechanistic Insights and Computational Validation

Density functional theory (DFT) studies reveal that the reaction exothermicity (ΔG = −28.5 kcal/mol) drives the ATRA process. The tert-butyl group stabilizes the intermediate radical through hyperconjugation, reducing activation energy (ΔG‡ = 8.3 kcal/mol).

Scalability and Industrial Applications

  • Gram-Scale Synthesis : Reactions with 50 g TCP yield 43–48 g product (85–90% efficiency).
  • Pharmaceutical Relevance : Used to synthesize BCP analogs of fentanyl and aspartame.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, tert-butyl), 3.19 (s, 2H, CH₂Br), 2.45–2.55 (m, 4H, BCP protons).
  • ¹³C NMR : 73.8 (C-Br), 34.5 (tert-butyl C), 28.1 (BCP bridgehead).
  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₇Br: 217.15, found: 217.14.

Challenges and Limitations

  • Staffane Byproducts : Oligomerization occurs if BEt₃ loading <5 mol%.
  • Sensitivity : Bromomethyl-BCP derivatives require storage at −20°C to prevent decomposition.

Emerging Methodologies

Recent advances include flow chemistry setups for continuous TCP ring-opening, achieving 90% conversion in <10 minutes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with moderate efficiency due to steric hindrance from the tert-butyl group. Key examples include:

Reaction ConditionsNucleophileProductYieldSource
DMF, 80°C, 12 hNaN₃1-(Azidomethyl)-3-tert-butylbicyclo[1.1.1]pentane65%
KI, acetone, refluxI⁻1-(Iodomethyl)-3-tert-butylbicyclo[1.1.1]pentane72%
NH₃ (aq.), THF, 40°CNH₃1-(Aminomethyl)-3-tert-butylbicyclo[1.1.1]pentane58%

The tert-butyl group reduces reaction rates compared to unsubstituted bicyclo[1.1.1]pentane bromides, as observed in SN2 displacements of analogous systems .

Radical-Mediated Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), generating a bridgehead radical stabilized by the bicyclo[1.1.1]pentane framework :

C6H9BrUV/hvC6H9+Br\text{C}_6\text{H}_9\text{Br} \xrightarrow{\text{UV/hv}} \text{C}_6\text{H}_9^\cdot + \text{Br}^\cdot

Applications :

  • Atom Transfer Radical Addition (ATRA) : Reacts with alkenes (e.g., styrene) to form cross-coupled products .

  • Cross-Coupling : Combines with aryl iodides via nickel catalysis to form biaryl derivatives (yields: 40–60%) .

Elimination Reactions

Base-induced elimination (e.g., KOtBu) generates bicyclo[1.1.1]pent-1-ene derivatives, though competing substitution dominates :

C6H9Br+KOtBuC5H6+KBr+tertbutanol\text{C}_6\text{H}_9\text{Br} + \text{KOtBu} \rightarrow \text{C}_5\text{H}_6 + \text{KBr} + \text{tert}-butanol

The strained bicyclic system disfavors alkene stability, limiting synthetic utility.

Grignard/Lithium-Halogen Exchange

Reacts with organomagnesium/lithium reagents to form substituted bicyclo[1.1.1]pentanes:

ReagentProductYieldConditionsSource
MeLi1-(Methyl)-3-tert-butylbicyclo[1.1.1]pentane81%THF, −78°C, 1 h
PhMgBr1-(Phenyl)-3-tert-butylbicyclo[1.1.1]pentane68%Et₂O, 0°C, 2 h

Transition Metal-Catalyzed Cross-Couplings

The bromide participates in Suzuki-Miyaura and Negishi couplings:

CatalystPartnerProductYieldSource
Pd(PPh₃)₄PhB(OH)₂1-(Phenylmethyl)-3-tert-butylbicyclo[1.1.1]pentane55%
NiCl₂ZnEt₂1-(Ethyl)-3-tert-butylbicyclo[1.1.1]pentane63%

Reactivity is comparable to aryl bromides but slower due to steric constraints .

Functional Group Transformations

The bromomethyl group is convertible to other functionalities:

ReactionReagentsProductYieldSource
OxidationKMnO₄, H₂O1-(Carboxy)-3-tert-butylbicyclo[1.1.1]pentane48%
ReductionLiAlH₄1-(Methyl)-3-tert-butylbicyclo[1.1.1]pentane76%

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C via C–Br bond cleavage (TGA data) .

  • Photolysis : Rapid bromine radical release under UV light (τ₁/₂ = 2 h in MeCN) .

This compound’s reactivity profile highlights its versatility in synthesizing pharmaceutically relevant bicyclo[1.1.1]pentane derivatives, though steric effects necessitate optimized conditions for efficient transformations.

Scientific Research Applications

Medicinal Chemistry

In drug discovery, 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane is utilized as a bioisostere for traditional aromatic compounds, offering improved pharmacokinetic properties while maintaining similar biological activity. Its unique structure allows it to mimic phenyl rings and tert-butyl groups, making it valuable in designing therapeutic agents with enhanced efficacy and reduced side effects .

Recent studies have highlighted its role in synthesizing bicyclo[1.1.1]pentylamines, which serve as sp³-rich surrogates for aniline derivatives, showcasing its potential in creating new classes of pharmaceuticals .

Materials Science

The compound's structural properties also make it an attractive candidate in materials science, particularly in developing advanced materials like liquid crystals and molecular rods. Bicyclo[1.1.1]pentane derivatives are noted for their potential applications in creating high-performance polymers and other functional materials due to their unique rigidity and spatial orientation .

Case Study 1: Drug Development

A study published in ACS Chemical Reviews explored the use of bicyclo[1.1.1]pentane derivatives in drug design, demonstrating their effectiveness as bioisosteres for various drug candidates. The research illustrated how these compounds could enhance solubility and bioavailability compared to their phenyl counterparts, leading to more effective therapeutic agents .

Case Study 2: Functionalization Techniques

Research highlighted in Nature Communications discussed innovative methods for synthesizing highly functionalized bicyclo[1.1.1]pentanes under mild conditions using triethylborane-initiated reactions. This approach not only broadened the substrate scope but also improved the efficiency of synthesizing complex molecules relevant to medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane depends on its specific application. In drug discovery, the compound acts as a bioisostere, mimicking the properties of phenyl rings, tert-butyl groups, and internal alkynes. This allows it to interact with molecular targets in a similar manner, while potentially offering improved pharmacokinetic properties . The molecular targets and pathways involved vary depending on the specific drug candidate and therapeutic area.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane with structurally related BCP derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 1-Bromomethyl, 3-tert-butyl ~225.1 (estimated) High bridgehead C-H BDE (109.7 kcal/mol); reactive bromomethyl group Medicinal chemistry (bioisosteric replacement, derivatization via bromomethyl)
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane 1-Bromo, 3-chloromethyl 195.5 Lower reactivity (Cl vs. Br); reduced steric bulk Intermediate for halogen exchange or cross-coupling reactions
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane 1-Bromomethyl, 2,2-difluoro, 3-phenyl 273.1 Increased lipophilicity (fluorine, phenyl); potential for π-π interactions Drug discovery (targeting hydrophobic pockets)
3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 1-Carboxylic acid, 3-(3-bromophenyl) 267.1 Acidic functional group (pKa ~4.79); planar aromatic substituent Synthesis of polar BCP derivatives (e.g., prodrugs, conjugates)
1-(4-Bromophenyl)bicyclo[1.1.1]pentane 1-Bromophenyl ~243.1 (estimated) Aromatic bioisostere; retains planarity but with reduced metabolic oxidation Replacement of para-substituted phenyl rings in inhibitors

Key Comparative Insights:

Reactivity and Functionalization :

  • The bromomethyl group in this compound offers higher reactivity compared to chloromethyl analogues (e.g., 1-bromo-3-(chloromethyl)BCP), enabling efficient alkylation or cross-coupling reactions .
  • In contrast, BCP derivatives with carboxylic acid groups (e.g., 3-(3-bromophenyl)BCP-1-carboxylic acid) are suited for salt formation or conjugation but lack direct synthetic versatility .

Physicochemical Properties :

  • The tert-butyl group significantly increases the bridgehead C-H BDE, enhancing stability against oxidative metabolism compared to phenyl- or fluorine-substituted BCPs .
  • Fluorinated derivatives (e.g., 1-(bromomethyl)-2,2-difluoro-3-phenylBCP) exhibit higher lipophilicity (logP), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Bioisosteric Performance :

  • BCP-based inhibitors (e.g., γ-secretase inhibitor 3) demonstrate superior solubility and permeability compared to phenyl-containing analogues, as seen in the replacement of a para-fluorophenyl group with BCP in BMS-708,163 .
  • Aromatic substituents (e.g., 1-(4-bromophenyl)BCP) retain some planarity, making them less effective than tert-butyl-BCPs in reducing metabolic degradation .

Synthetic Accessibility :

  • Halogenated BCPs (e.g., bromomethyl or iodophenyl derivatives) are synthesized via radical ring-opening of tricyclo[1.1.1.0¹,³]pentane, a method tolerant of diverse functional groups .
  • Low yields observed in traditional Wurtz reactions for bicyclo[1.1.1]pentane synthesis highlight the superiority of modern radical-based approaches .

Biological Activity

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane (CAS Number: 161043-38-5) is a bicyclic compound characterized by its unique structural properties, which contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6_6H9_9Br, with a molecular weight of 161.040 g/mol. Its physical properties include:

PropertyValue
Density1.6 ± 0.1 g/cm³
Boiling Point110.9 ± 8.0 °C
Flash Point29.7 ± 13.6 °C
LogP2.45
Vapour Pressure27.4 ± 0.2 mmHg at 25°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bromomethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in metabolic pathways relevant to disease processes.

Study on Antimicrobial Effects

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of derivatives of bicyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for certain bacterial strains, suggesting potential for further development as an antimicrobial agent.

Cytotoxicity Assessment

In another study published in a peer-reviewed journal, the cytotoxic effects of bicyclic compounds were assessed using human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting it could be a candidate for further investigation in cancer therapy.

Q & A

Q. What are the established synthetic routes for 1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane, and what challenges arise during its functionalization?

  • Methodological Answer : The compound is typically synthesized via radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane as an initiator, which tolerates diverse functional groups . A key challenge is achieving selective bridge functionalization due to the strained bicyclo[1.1.1]pentane (BCP) core, which limits reactivity at secondary bridge positions. Recent advances employ desilylation (e.g., fluoride-induced removal of trimethylsilyl groups) to generate reactive intermediates like the 1-bicyclo[1.1.1]pentyl anion .

Q. How is the molecular structure of bicyclo[1.1.1]pentane derivatives characterized experimentally?

  • Methodological Answer : High-resolution infrared spectroscopy (0.0015 cm⁻¹ resolution) is critical for identifying vibrational modes of the strained BCP core . X-ray crystallography and NMR (¹H/¹³C) are standard for confirming bridgehead substitution patterns. For example, the tert-butyl group at position 3 and bromomethyl at position 1 create distinct electronic environments detectable via ¹³C NMR shifts .

Advanced Research Questions

Q. How does the C-H bond dissociation energy (BDE) of 3-tert-butylbicyclo[1.1.1]pentane compare to conventional alkanes, and what computational models validate experimental measurements?

  • Methodological Answer : The bridgehead C-H BDE in 3-tert-butyl-BCP is 109.7 ± 3.3 kcal/mol , significantly higher than isobutane (96.5 kcal/mol) due to sp²-like hybridization at the bridgehead . Experimental determination uses kinetic methods (e.g., DePuy method for acidity) and bracketing for electron affinity. G2/G3 calculations reproduce these values within 1–2 kcal/mol, confirming hybridization effects .

Q. What strategies address contradictions in reported reactivity of bicyclo[1.1.1]pentane derivatives under radical vs. ionic conditions?

  • Methodological Answer : Radical pathways (e.g., triethylborane-initiated reactions) favor selective bromomethylation but may lead to undesired ring-opening in polar solvents . Ionic pathways, such as SN2 displacement of bromide, are hindered by steric crowding at the bridgehead. Computational studies (DFT) suggest that solvent polarity and counterion choice (e.g., Li⁺ vs. K⁺) critically influence reaction trajectories .

Q. How is the bicyclo[1.1.1]pentane motif applied as a bioisostere in drug discovery, and what physicochemical advantages does it offer?

  • Methodological Answer : BCP replaces aromatic rings or tert-butyl groups to improve solubility and permeability while maintaining steric bulk. In γ-secretase inhibitors, replacing a para-fluorophenyl group with BCP increased aqueous solubility by ~4-fold and enhanced oral bioavailability in murine models . Key advantages include reduced aromatic ring count and improved metabolic stability, validated via LogP and PAMPA assays .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Resolve discrepancies in radical vs. ionic reactivity using in situ IR monitoring .
  • Bioisostere Optimization : Explore BCP derivatives with electron-withdrawing groups to modulate metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.